2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine

Medicinal chemistry Drug-likeness optimization ADME prediction

2-(2-Furyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 394655-13-1; MFCD06245353) is a heterocyclic small molecule (C₁₃H₁₄N₂O; MW 214.26 g/mol) belonging to the 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine subclass. Its structure features a saturated seven-membered diazepine ring fused to a benzene ring and substituted at the 2-position (IUPAC numbering: 4-position) with a 2-furyl group.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 394655-13-1
Cat. No. B1597556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine
CAS394655-13-1
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC=C2NC1C3=CC=CO3
InChIInChI=1S/C13H14N2O/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,12,14-15H,7-8H2
InChIKeyGFIUPJNYBUXKTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Furyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 394655-13-1): Core Physicochemical and Structural Profile for Research Procurement


2-(2-Furyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 394655-13-1; MFCD06245353) is a heterocyclic small molecule (C₁₃H₁₄N₂O; MW 214.26 g/mol) belonging to the 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine subclass [1]. Its structure features a saturated seven-membered diazepine ring fused to a benzene ring and substituted at the 2-position (IUPAC numbering: 4-position) with a 2-furyl group [2]. Computed physicochemical descriptors include XLogP3-AA = 2.7, topological polar surface area (TPSA) = 37.2 Ų, two hydrogen bond donors, and two hydrogen bond acceptors [1]. This compound is commercially available at ≥95% purity from multiple specialty chemical suppliers for research-use-only applications .

Why 2-(2-Furyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Cannot Be Interchanged with Close 1,5-Benzodiazepine Analogs


Within the 2-substituted tetrahydro-1H-1,5-benzodiazepine series, small changes at the 2-position produce quantifiably distinct physicochemical profiles that govern solubility, permeability, and target engagement potential. The substitution of the 2-furyl ring for a 2-phenyl ring reduces the computed XLogP3-AA from 3.5 to 2.7 while increasing the topological polar surface area (TPSA) from 24.1 Ų to 37.2 Ų [1][2]. Compared to the 2,3-dihydro (oxidized imine) analog carrying the same furyl substituent (CAS 394655-12-0), the fully saturated tetrahydro scaffold of the target compound provides an additional hydrogen bond donor (HBD count = 2 vs. 1) and a higher XLogP (2.7 vs. 2.4) [1][3]. In the anticonvulsant class, structure–activity relationship (SAR) studies on related 2-(substituted phenyl)-4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepines demonstrate that the furan-2-yl heteroaryl substituent at the 4-position (equivalent to the 2-position in tetrahydro numbering) is a pharmacophoric determinant for anticonvulsant efficacy, with compounds bearing this motif achieving up to 80% protection in strychnine-induced convulsion models at 3 mg/kg (i.p.) in mice [4]. These measurable differences preclude the simple interchange of the target compound with its 2-phenyl, dihydro, or unsubstituted parent analogs without altering experimental outcomes.

Quantitative Differential Evidence Guide: 2-(2-Furyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine vs. Closest Analogs


Lipophilicity Modulation: XLogP3-AA Reduction of 0.8 Log Units Relative to the 2-Phenyl Tetrahydro Analog

The 2-furyl substituent lowers the computed octanol–water partition coefficient (XLogP3-AA) to 2.7 from 3.5 for the 2-phenyl analog (CAS 394655-11-9), representing a reduction of 0.8 log units [1][2]. This is attributed to the oxygen heteroatom in the furan ring introducing polarity absent in the phenyl system. The shift brings the compound closer to the optimal oral drug-like lipophilicity range (XLogP ~2–3), while the phenyl analog exceeds it [3]. Both compounds retain two hydrogen bond donors and two hydrogen bond acceptors, isolating the lipophilicity shift to the heteroaryl oxygen [1][2].

Medicinal chemistry Drug-likeness optimization ADME prediction

Topological Polar Surface Area (TPSA) Increase of 13.1 Ų vs. the 2-Phenyl Analog: Implications for Membrane Permeability

Replacement of the 2-phenyl substituent with a 2-furyl group increases the computed TPSA from approximately 24.1 Ų (2-phenyl analog, CAS 394655-11-9, estimated from ChemSpider data) to 37.2 Ų for the target compound . This 13.1 Ų increase arises from the furan oxygen atom contributing additional polar surface area. Both values remain well below the 60 Ų threshold commonly associated with favorable blood–brain barrier penetration, yet the difference represents a measurable shift in polarity that can influence passive membrane permeability and CNS partitioning [1].

Drug design Blood-brain barrier penetration Computational ADME

Hydrogen Bond Donor Count Differential vs. the 2,3-Dihydro Analog: Scaffold Saturation Defines Intermolecular Interaction Capacity

The target compound's fully saturated tetrahydro-1,5-diazepine ring provides two N–H hydrogen bond donors, in contrast to the 2,3-dihydro analog (CAS 394655-12-0), which bears an imine (C=N) at the 4-position and possesses only one N–H donor [1][2]. This structural difference has been confirmed crystallographically in a closely related 4-(furan-2-yl)-tetrahydro-1,5-benzodiazepine derivative (El Hafi et al., 2021), where the tetrahydrodiazepine ring adopts a boat conformation enabling an intramolecular N–H···O hydrogen bond of 57.5 kJ mol⁻¹ [3]. The additional HBD in the target compound fundamentally alters its hydrogen-bonding capacity in both solution and solid-state packing environments compared to the dihydro analog [2][3].

Crystal engineering Supramolecular chemistry Solid-state analysis

Class-Level Anticonvulsant SAR: Furan-2-yl Substituent at the 4-Position Confers up to 80% Protection in Strychnine-Induced Seizure Models

In a systematic SAR study of 2-(substituted aryl)-4-(heteroaryl)-2,3-dihydro-1H-1,5-benzodiazepines, compounds bearing a furan-2-yl group at the 4-position (structurally analogous to the 2-furyl substituent in the target compound's tetrahydro scaffold) demonstrated significant anticonvulsant activity in the strychnine-induced convulsion model in mice [1]. The most active compounds (B3, B6, B8) achieved 80% protection with latency to convulsion onset of 6.12–6.46 minutes at 3 mg/kg (i.p.), compared to control animals. SAR analysis explicitly identified that furan-2-yl and thiophene-2-yl substitution at the 4-position enhanced anticonvulsant potential relative to other heteroaryl variants [1]. Although the target compound has a saturated tetrahydro core rather than the 2,3-dihydro core tested, the heteroaryl pharmacophore identity is conserved, establishing the furyl moiety as a potency determinant in this scaffold class.

Anticonvulsant drug discovery In vivo pharmacology Structure-activity relationship

Molecular Weight and Atom Economy: 10 Da Reduction vs. the 2-Phenyl Analog Enables Fractional Efficiency Gains in Fragment-Based Design

The molecular weight of the target compound (214.26 g/mol) is 10.04 g/mol lower than that of the 2-phenyl analog (224.30 g/mol), a reduction achieved by replacing the phenyl C₆H₅ group (77.11 Da) with the furyl C₄H₃O group (67.07 Da) [1][2]. The molecular formula change from C₁₅H₁₆N₂ to C₁₃H₁₄N₂O reflects the loss of two carbon atoms and two hydrogen atoms, offset by the gain of one oxygen atom. This lower molecular weight, combined with the same number of hydrogen bond donors and acceptors (2 HBD, 2 HBA), translates to a fractionally higher ligand efficiency potential when normalized by heavy atom count in fragment-based screening cascades [3].

Fragment-based drug discovery Lead optimization Ligand efficiency metrics

Commercial Availability and Purity Benchmark: ≥95% Purity Specification Enables Direct Procurement Without Custom Synthesis

The target compound is listed by multiple independent chemical suppliers (CymitQuimica, Chemenu) at a minimum purity specification of 95%+, with catalog numbers and defined storage conditions . In contrast, the closely related 2-phenyl analog (CAS 394655-11-9) and the 2,3-dihydro furyl analog (CAS 394655-12-0) are listed as custom synthesis items or discontinued products by several vendors, with less consistent off-the-shelf availability . The target compound also has an MDL number (MFCD06245353) and a defined PubChem CID (2771649), facilitating database cross-referencing and electronic procurement workflows .

Chemical sourcing Compound procurement Research reagent specification

Procurement-Relevant Application Scenarios for 2-(2-Furyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 394655-13-1)


Medicinal Chemistry Lead Optimization: Modulating Lipophilicity While Retaining HBD/HBA Count

When a hit-to-lead program identifies the 2-phenyl-tetrahydro-1,5-benzodiazepine scaffold but encounters solubility or metabolic stability issues attributable to excessive lipophilicity (XLogP 3.5), the 2-furyl analog (XLogP 2.7) offers a direct replacement that lowers logP by 0.8 units while preserving the identical hydrogen bond donor/acceptor count (2 HBD, 2 HBA) [1][2]. This substitution strategy can be implemented without altering the core scaffold's synthetic route, enabling rapid analog generation for multiparameter optimization [3].

Fragment-Based Drug Discovery: An Efficient, Low-Molecular-Weight 1,5-Benzodiazepine Starting Point

With a molecular weight of 214.26 g/mol (15 heavy atoms), the compound qualifies as a borderline fragment (MW <250 Da) while retaining the complete 1,5-benzodiazepine pharmacophore [1]. Its 10 Da weight advantage over the 2-phenyl analog, combined with dual hydrogen bond donor/acceptor functionality and a TPSA of 37.2 Ų, makes it suitable for fragment screening libraries where ligand efficiency metrics are prioritized [1][2]. The furyl oxygen provides an additional vector for structure-based design not available in the all-carbon phenyl series [3].

Anticonvulsant Drug Discovery: Validated Furan-2-yl Pharmacophore Entry Point

Based on SAR evidence that furan-2-yl substitution at the 4-position of 2,3-dihydro-1H-1,5-benzodiazepines confers up to 80% anticonvulsant protection in strychnine-induced seizure models (3 mg/kg, i.p., mice) [1], the target tetrahydro analog provides a closely related saturated scaffold for further anticonvulsant screening. The saturated diazepine ring may offer improved metabolic stability relative to the dihydro (imine-containing) series while retaining the same heteroaryl pharmacophore, warranting comparative in vivo evaluation [1][2].

Crystallography and Solid-State Chemistry: Hydrogen-Bond-Driven Co-Crystal Engineering

The two N–H donors of the tetrahydro-1,5-diazepine ring, combined with the furan oxygen acceptor, create a hydrogen-bonding motif capable of forming stable N–H···O interactions (measured at 57.5 kJ mol⁻¹ in a related crystal structure) [1]. This property enables systematic co-crystallization screening with pharmaceutically acceptable co-formers for polymorph and solid-form patent strategies. The contrast with the dihydro analog (single HBD) provides a clear rationale for selecting the tetrahydro scaffold when intermolecular hydrogen-bonding architecture is a design objective [1][2].

Quote Request

Request a Quote for 2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.